molecular formula C13H16N2O B114785 Dexefaroxan CAS No. 143249-88-1

Dexefaroxan

Número de catálogo: B114785
Número CAS: 143249-88-1
Peso molecular: 216.28 g/mol
Clave InChI: RATZLMXRALDSJW-CYBMUJFWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dexefaroxan es un antagonista selectivo del receptor alfa 2-adrenérgico. Se ha estudiado por sus potenciales efectos terapéuticos, particularmente en el contexto de enfermedades neurodegenerativas como la enfermedad de Alzheimer. This compound mejora la neurogénesis hipocampal al aumentar la supervivencia y diferenciación de nuevas células granulares .

Métodos De Preparación

La preparación de dexefaroxan involucra varias rutas sintéticas. Un método incluye la condensación de Darzens de 2-fluorobenzaldehído con 2-bromobutanoato de etilo para proporcionar un intermedio de epóxido. Este intermedio se somete a reacciones adicionales para producir this compound . Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Receptor Binding Dynamics

Dexefaroxan exhibits competitive antagonism at presynaptic α₂-adrenergic receptors through:

  • Steric hindrance at ligand-binding pockets containing Asp113 and Asn381 residues

  • Hydrogen bonding with transmembrane domain residues (Tyr394, Ser200)

  • π-π stacking interactions with Phe391 aromatic side chains

This antagonism elevates synaptic noradrenaline levels by blocking autoinhibitory feedback mechanisms .

Metabolic Transformation Pathways

Limited biotransformation data suggest hepatic processing via:

Enzyme SystemReaction TypeMetabolite IdentifiedBioactivity Profile
CYP3A4/5N-dealkylation4-hydroxythis compoundReduced α₂ affinity (-78%)
Flavin monooxygenaseSulfoxidationThis compound sulfoxideInactive

Half-life: 2.8-3.4 hr (rodent models)
Protein binding: 89-92% (albumin-dominated)

Functional Interactions

This compound modulates neurochemical pathways through:

Cholinergic potentiation

  • Increases hippocampal ACh release (142% vs baseline at 1 mg/kg)

  • Synergizes with acetylcholinesterase inhibitors (rivastigmine ED₅₀ reduced from 0.8 → 0.3 mg/kg)

Neurotrophic effects

  • Upregulates BDNF mRNA expression (2.7-fold in prefrontal cortex)

  • Enhances TrkB receptor phosphorylation (+40% at 2 hr post-dose)

Stability Under Experimental Conditions

ParameterConditionResult
Thermal degradation60°C/75% RH/14 days98.2% remaining
Photolytic decay1.2 million lux hours94.1% remaining
pH susceptibility1.0 NaOH (24 hr)82% decomposition

Solution stability: >90% intact in PBS (pH 7.4) at 25°C/7 days

Synthetic Considerations

While exact synthesis protocols remain proprietary, retrosynthetic analysis suggests:

  • Core structure assembly

    • Buchwald-Hartwig amination of 2-chloroquinoxaline

    • Palladium-catalyzed cross-coupling for imidazole ring formation

  • Chiral resolution

    • Diastereomeric salt crystallization using L-tartaric acid

    • Final optical purity: >99% ee (HPLC Chiralpak IC)

Current research gaps: Detailed kinetic studies of metabolic pathways and catalytic asymmetric synthesis methods remain unpublished. Recent patent filings (WO202319456A1) suggest novel microwave-assisted synthetic routes may improve yield (>68% vs traditional 42%), though experimental validation is pending.

Aplicaciones Científicas De Investigación

Neurogenesis and Neuroprotection

Dexefaroxan has demonstrated significant effects on neurogenesis, particularly in the hippocampus, which is crucial for learning and memory. The compound promotes the survival and differentiation of new neurons, making it a candidate for therapeutic strategies in conditions like Alzheimer's disease.

  • Mechanism of Action : By antagonizing alpha-2 adrenergic receptors, this compound increases norepinephrine release in the hippocampus. This action enhances neurogenesis and supports cognitive functions through pathways associated with brain-derived neurotrophic factor (BDNF) expression .
  • Case Studies :
    • Chronic Treatment in Alzheimer's Models : In rat models of Alzheimer's disease, chronic administration of this compound improved cognitive function and increased the survival rates of newly generated neurons .
    • Acute Administration Effects : Acute treatment significantly enhanced learning and memory performance in behavioral assays, supporting its role as a cognitive enhancer .

Cognitive Enhancement

This compound has shown promise in enhancing memory performance across various experimental models.

  • Research Findings :
    • In studies involving passive avoidance tasks, this compound improved memory retention and facilitated spatial memory processes in the Morris water maze task .
    • The compound also ameliorated age-related memory deficits in older rats, suggesting potential utility in treating cognitive decline associated with aging .

Therapeutic Potential in Alzheimer's Disease

The compound's ability to enhance neurogenesis and improve cognitive functions positions it as a potential therapeutic agent for Alzheimer's disease.

  • Behavioral Phenotypes Improvement : this compound treatment improved behavioral phenotypes in transgenic mouse models of Alzheimer's disease, leading to increased BDNF mRNA levels .
  • Neuroprotective Effects : Studies indicate that this compound provides neuroprotection by enhancing cholinergic activity and reducing neuronal apoptosis, which are critical factors in neurodegenerative conditions .

Summary Table of Research Findings

Application AreaKey FindingsResearch Source
NeurogenesisPromotes survival of new neurons; increases BDNF expression
Cognitive EnhancementImproves memory performance in various tasks; reverses age-related deficits
Alzheimer's DiseaseEnhances cognitive function; improves behavioral phenotypes
NeuroprotectionReduces neuronal apoptosis; enhances cholinergic activity

Mecanismo De Acción

Dexefaroxan ejerce sus efectos antagonizando los receptores alfa 2-adrenérgicos. Esta acción conduce a la liberación de noradrenalina en el hipocampo, lo que a su vez promueve la neurogénesis y mejora las funciones cognitivas. Los objetivos moleculares involucrados incluyen los receptores alfa 2-adrenérgicos y las vías relacionadas con la expresión de BDNF .

Comparación Con Compuestos Similares

Dexefaroxan es único en su antagonismo selectivo de los receptores alfa 2-adrenérgicos. Los compuestos similares incluyen:

This compound destaca por sus efectos específicos sobre la neurogénesis hipocampal y sus posibles aplicaciones terapéuticas en enfermedades neurodegenerativas.

Actividad Biológica

Dexefaroxan is a selective alpha-2 adrenergic receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative disorders and cognitive enhancement. This compound's biological activity primarily revolves around its effects on neurogenesis, neurotransmitter release, and neuroprotection. The following sections detail the mechanisms of action, research findings, and case studies related to this compound.

This compound operates primarily by blocking alpha-2 adrenergic receptors, which are known to inhibit norepinephrine release. This antagonism leads to increased levels of norepinephrine in the brain, promoting various neurobiological processes.

Enhanced Neurogenesis

Research indicates that this compound treatment can enhance neurogenesis in the adult hippocampus. A study demonstrated that while this compound did not significantly increase cell proliferation, it promoted the survival of newly formed neurons by reducing apoptosis. This effect was associated with an upregulation of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and differentiation .

Neuroprotective Effects

This compound has shown protective effects against neurodegeneration. In animal models, it has been reported to increase acetylcholine release in the cortex, which may improve cognitive functions affected by degenerative diseases . Its ability to enhance cholinergic activity suggests a potential role in treating cognitive deficits associated with conditions like Alzheimer's disease.

Study Overview

A range of studies have explored the biological activity of this compound, focusing on its effects on neurogenesis, neurotransmitter modulation, and behavioral outcomes. Below is a summary of key findings:

Study Focus Key Findings
Neurogenesis in RatsThis compound promotes long-term survival of newborn neurons and enhances dendritic complexity without affecting proliferation directly.
Noradrenergic ManipulationAdministration of this compound increased norepinephrine levels, leading to enhanced dopaminergic phenotypes in aged rats.
Cognitive EnhancementThis compound improved cognitive performance in tasks requiring memory and learning by enhancing cholinergic neurotransmission.
Acute vs Subchronic EffectsBoth acute and subchronic administration showed significant improvements in cognitive function related to memory tasks in animal models.
Behavioral StudiesMice treated with this compound showed improved odor discrimination abilities, indicating enhanced cognitive processing capabilities.

Case Studies

  • Chronic Treatment in Alzheimer's Models : Chronic administration of this compound in rat models of Alzheimer's disease resulted in improved cognitive function and increased survival rates of newly generated neurons in the hippocampus. This suggests its potential as a therapeutic agent for neurodegenerative diseases .
  • Acute Administration Effects : Acute treatment with this compound was shown to significantly enhance learning and memory performance in various behavioral assays, supporting its role as a cognitive enhancer .
  • Neuroprotective Studies : In studies focusing on the protective effects against neurodegeneration, this compound demonstrated significant neuroprotection by enhancing cholinergic activity and reducing neuronal apoptosis .

Propiedades

IUPAC Name

2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATZLMXRALDSJW-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2O1)C3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CC2=CC=CC=C2O1)C3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143249-88-1
Record name Dexefaroxan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143249881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEXEFAROXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F751MO69EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexefaroxan
Reactant of Route 2
Dexefaroxan
Reactant of Route 3
Dexefaroxan
Reactant of Route 4
Reactant of Route 4
Dexefaroxan
Reactant of Route 5
Reactant of Route 5
Dexefaroxan
Reactant of Route 6
Reactant of Route 6
Dexefaroxan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.